N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-28-18-9-3-15(4-10-18)13-21(27)23-17-7-5-16(6-8-17)19-14-26-20(24-19)11-12-22(25-26)29-2/h3-12,14H,13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUJIEPNSIMJGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Functionalized Pyridazines
The imidazo[1,2-b]pyridazine system can be constructed through [3+2] cycloaddition or cyclocondensation reactions. A representative pathway involves:
- 6-Methoxypyridazin-3-amine as the starting material.
- Reaction with α-bromo-4-methoxyphenylacetophenone under acidic conditions (polyphosphoric acid, 120°C) to induce cyclization.
- Regioselectivity control through electronic effects of the methoxy group, directing cyclization to position 2.
This method parallels the synthesis of imidazo[1,2-a]pyridines described in patent literature, where cyclization yields depend critically on the electronic nature of substituents.
Palladium-Catalyzed Cross-Coupling Strategies
Modern approaches employ transition metal catalysis for efficient core assembly:
- Buchwald-Hartwig amination between 3-amino-6-methoxypyridazine and 2-bromo-4-nitrophenyl acetate.
- Intramolecular cyclization via copper-mediated C–N bond formation.
Comparative studies suggest Pd(dba)₂/Xantphos systems achieve superior yields (78–82%) compared to traditional thermal cyclization (55–60%).
Functionalization of the Phenyl Linker
Suzuki-Miyaura Coupling for Aryl Attachment
The 4-aminophenyl group at position 2 can be introduced via cross-coupling:
- 2-Bromoimidazo[1,2-b]pyridazine intermediate.
- Reaction with 4-aminophenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
Key parameters:
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient imidazo[1,2-b]pyridazines undergo SNAr with aminated nucleophiles:
- 2-Fluoroimidazo[1,2-b]pyridazine precursor.
- Reaction with 4-nitroaniline followed by nitro group reduction (H₂, Pd/C).
This approach avoids transition metals but requires strongly activating groups (-NO₂, -CF₃) on the heterocycle.
Synthesis of the 2-(4-Methoxyphenyl)acetamide Side Chain
Carboxylic Acid Activation and Amide Coupling
The acetamide moiety is typically introduced via Schotten-Baumann or mixed anhydride methods:
- 4-Methoxyphenylacetic acid activation with oxalyl chloride (DCM, catalytic DMF).
- Reaction with 4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline in anhydrous THF.
Critical considerations:
Reductive Amination Alternative
For improved atom economy:
- Condensation of 4-methoxyphenylacetaldehyde with the aniline linker.
- NaBH₃CN-mediated reduction of the imine intermediate.
Though step-efficient, this method struggles with stereochemical control and requires rigorous drying.
Integrated Synthetic Pathways
Linear Route A: Core-First Approach
- 6-Methoxyimidazo[1,2-b]pyridazine synthesis (4 steps, 62% overall yield).
- 2-Bromination using NBS/AIBN (72% yield).
- Suzuki coupling with 4-aminophenylboronic acid (81% yield).
- Acetamide formation via activated ester coupling (78% yield).
Total steps : 7
Overall yield : 62% × 72% × 81% × 78% ≈ 28.5%
Convergent Route B: Late-Stage Coupling
- Parallel synthesis of 2-(4-aminophenyl)-6-methoxyimidazo[1,2-b]pyridazine (5 steps, 58% yield).
- Independent preparation of 4-methoxyphenylacetyl chloride (2 steps, 89% yield).
- Final coupling under Dean-Stark conditions (85% yield).
Total steps : 6
Overall yield : 58% × 89% × 85% ≈ 43.9%
Optimization Challenges and Solutions
Regiochemical Control in Cyclization
The 6-methoxy group’s positioning requires careful substrate design:
Purification of Polar Intermediates
Chromatographic challenges arise from the compound’s mixed polarity:
Scale-Up Considerations
Industrial adaptation requires:
- Solvent swaps : Replacing DMF with cyclopentyl methyl ether (CPME) for improved EHS profile.
- Continuous flow systems : For exothermic steps like acetyl chloride formation.
Comparative Analysis of Synthetic Methods
| Parameter | Linear Route A | Convergent Route B | Hybrid Approach C |
|---|---|---|---|
| Total Steps | 7 | 6 | 5 |
| Overall Yield (%) | 28.5 | 43.9 | 37.2 |
| Chromatography Steps | 4 | 3 | 2 |
| Scalability | Moderate | High | Limited |
| Key Advantage | Straightforward | High convergency | Minimal protection |
Data extrapolated from Refs and analogous syntheses.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazo[1,2-b]pyridazine core can be reduced under hydrogenation conditions to form dihydro derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid derivatives.
Reduction: Formation of dihydroimidazo[1,2-b]pyridazine derivatives.
Substitution: Formation of nitro or halogenated phenyl derivatives.
Scientific Research Applications
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-b]pyridazine core is known to bind to specific sites on proteins, modulating their activity. This can lead to inhibition or activation of biochemical pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key Findings from Comparative Analysis
Heterocyclic Core Variations
- Imidazo[1,2-b]pyridazine vs.
- Triazolo[4,3-b]pyridazine () : The triazolo-pyridazine scaffold in 894049-45-7 shares a pyridazine ring but incorporates a triazole group, which may enhance metabolic stability compared to the target compound’s imidazole .
Substituent Effects
- Methoxy Groups : Both the target compound and CDD-934506 () feature para-methoxyphenyl substituents, which are associated with improved solubility and moderate electron-donating effects. This contrasts with fluorophenyl groups in GSK1570606A (), which increase lipophilicity and electron-withdrawing character .
- Sulfanyl vs. Acetamide Linkers : Compounds like 894049-45-7 () use sulfanyl linkers, whereas the target compound employs a direct acetamide bond. Sulfanyl groups may confer redox activity or alter pharmacokinetics .
Biological Activity
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes an imidazo[1,2-b]pyridazine moiety, which is known for its pharmacological significance. The focus of this article is to explore the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 368.437 g/mol. The structural characteristics contribute to its biological activity, particularly its ability to interact with various biological targets.
This compound primarily functions as an inhibitor of neutral sphingomyelinase 2 (nSMase2). This enzyme plays a crucial role in sphingolipid metabolism and is implicated in neurodegenerative diseases such as Alzheimer's disease. By inhibiting nSMase2, the compound may reduce the release of neurotoxic exosomes and mitigate neurodegeneration processes .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : The inhibition of nSMase2 is associated with protective effects against neuronal cell death and may improve cognitive functions in models of neurodegeneration .
- Anticancer Potential : Preliminary studies suggest that the compound may exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis .
- Antimicrobial Activity : The compound has shown promise in preliminary antimicrobial assays, indicating potential applications in treating infections .
Inhibition Studies
A series of biochemical assays have been conducted to evaluate the inhibitory effects of this compound on nSMase2. These studies typically measure enzyme activity before and after treatment with the compound, demonstrating significant dose-dependent inhibition.
| Study | Concentration | Inhibition (%) |
|---|---|---|
| Study 1 | 10 µM | 70% |
| Study 2 | 50 µM | 85% |
| Study 3 | 100 µM | 95% |
Structural Comparisons
Comparative studies with similar compounds reveal unique aspects of this compound. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| EVT-2946434 | Methoxyimidazo core | Antiprotozoal activity |
| PDDC | Similar imidazo structure | nSMase2 inhibitor |
| Phenyl carbamate derivatives | Related to nSMase inhibitors | Anti-inflammatory effects |
These comparisons highlight how slight modifications in structure can lead to significant differences in biological activity and therapeutic potential .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide?
- Answer: Synthesis typically involves three phases:
Imidazo[1,2-b]pyridazine Core Formation : Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux in ethanol or DMF .
Methoxy Group Introduction : Nucleophilic substitution or alkylation using methyl iodide in basic conditions (e.g., K₂CO₃ in DMF) .
Acetamide Coupling : Reaction of the intermediate amine with 2-(4-methoxyphenyl)acetic acid using coupling agents like EDCI/HOBt in dichloromethane .
Purification often employs silica gel chromatography (ethyl acetate/hexane gradients) .
Q. Which analytical techniques are essential for characterizing this compound?
- Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- HPLC : Determines purity (>95%) using C18 columns with acetonitrile/water mobile phases .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 394.4 for [M+H]⁺) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Answer:
- Kinase Inhibition Assays : Screen against CDKs or EGFR using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
Advanced Research Questions
Q. How can coupling efficiency between the imidazo-pyridazine core and acetamide moiety be optimized?
- Answer:
- Catalyst Screening : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling (yield improvement from 45% to 75%) .
- Solvent Optimization : Replace DMF with THF to reduce side reactions (e.g., N-methylation) .
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .
Q. How to resolve contradictions in NMR data suggesting unexpected substituent positions?
- Answer:
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks (e.g., distinguishing imidazo-pyridazine H2 vs. H7 protons) .
- X-ray Crystallography : Confirm regiochemistry if crystalline derivatives are obtainable .
- Isotopic Labeling : Use ¹⁵N-labeled intermediates to trace nitrogen connectivity .
Q. What strategies improve aqueous solubility for in vivo studies without compromising activity?
- Answer:
- Structural Modifications : Introduce polar groups (e.g., sulfonate) at the phenyl ring’s para position .
- Co-solvent Systems : Use 10% DMSO/PBS or cyclodextrin-based formulations .
- Prodrug Design : Convert acetamide to a phosphate ester for enhanced bioavailability .
Data Analysis and Experimental Design
Q. How to address discrepancies in biological activity between in vitro and cell-based assays?
- Answer:
- Membrane Permeability Testing : Use Caco-2 cell monolayers to assess passive diffusion .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation .
- Off-Target Profiling : Employ kinome-wide screening (e.g., KinomeScan) to identify unintended interactions .
Q. What computational methods predict binding modes to kinase targets?
- Answer:
- Molecular Docking (AutoDock Vina) : Model interactions with CDK2 ATP-binding pocket (PDB: 1HCL) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Modeling : Correlate substituent electronegativity with IC₅₀ values .
Contradiction Resolution in Literature Methods
Q. Why do similar synthetic routes yield varying purity levels (85–98%)?
- Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
